Allylestriol

Description

Historical Perspective of Early Academic Investigations

The academic exploration of allylestriol gained notable traction in the field of developmental immunology. A significant early investigation, published in 1990, examined the effects of this compound on the embryological development of the bursa of Fabricius in chickens. nih.govresearchgate.net The bursa is a primary lymphoid organ in birds, crucial for the maturation of B-lymphocytes, the cells responsible for antibody production. researchgate.netsemanticscholar.org

In this research, this compound was used as a tool for "chemical bursectomy," a method to study the immune system by chemically inhibiting the development of the bursa. nih.govresearchgate.net The study by Soós et al. reported that administering this compound to chick embryos effectively inhibited the differentiation of the bursal mesenchyme and the subsequent formation of follicular structures. nih.gov This resulted in the suppression of the B-cell system, providing a model to understand the role of the bursa in immune function. nih.gov Interestingly, the 1990 study referred to this compound as a "synthetic progesterone" or progestogen. nih.gov While this was the terminology used in the context of that specific research, the fundamental chemical structure of this compound is that of an estrogen, a classification that is now standard.

Current Academic Significance and Research Landscape

More recently, the academic focus on this compound has shifted towards reproductive endocrinology, specifically its effects on the uterine environment. Research published in the 2020s, while primarily focused on the related compound allylestrenol, has highlighted this compound's potential role in modulating the endometrium. researchgate.netnih.gov The endometrium is the lining of the uterus, and its ability to allow an embryo to implant, a state known as endometrial receptivity, is critical for a successful pregnancy. nih.govnih.gov

A 2023 retrospective study noted that this compound improved endometrial receptivity when compared to dydrogesterone, another synthetic hormone. nih.govspringermedizin.de This improvement was characterized by measurable changes in endometrial thickness, morphology, and blood flow, all of which are key indicators of a receptive uterine lining. researchgate.netnih.gov These findings suggest a continuing academic interest in this compound's utility for investigating the complex mechanisms that govern endometrial function and embryo implantation.

Furthermore, the foundational research from the 1990s continues to be relevant, with citations appearing in modern immunology studies, underscoring this compound's established role as a specialized chemical probe in developmental immunology research. adatbank.ronih.gov

Classification within Steroid Hormone Chemistry and Endocrine System Research

This compound is classified as a synthetic steroid hormone. ontosight.ai Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. nih.gov All steroid hormones are derived from cholesterol and are integral to a vast array of physiological processes. ontosight.ai

Within steroid chemistry, this compound belongs to the estrogen family. Its chemical backbone is an estrane (B1239764) skeleton, specifically an estra-1,3,5(10)-triene, which is the defining feature of estrogens. ontosight.ainih.gov It is a synthetic analog of naturally occurring estrogens like estradiol. As an estrogen, its mechanism of action involves binding to and activating estrogen receptors within target cells, which in turn modulates gene expression. ontosight.ai This interaction places its study firmly within the field of endocrinology, the branch of biology and medicine dealing with the endocrine system and its hormone products. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (16R,17R)-17-(prop-2-en-1-yl)estra-1,3,5(10)-triene-3,16,17-triol |

| Molecular Formula | C₂₁H₂₈O₃ |

| Molecular Weight | 328.45 g/mol |

| CAS Number | 2699-63-0 |

| PubChem CID | 3082259 |

Data sourced from PubChem. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Classification |

|---|---|

| This compound | Synthetic Estrogenic Steroid |

| Allylestrenol | Synthetic Progestin |

| Dydrogesterone | Synthetic Progestin |

| Estradiol | Natural Estrogen |

| Progesterone (B1679170) | Natural Progestogen |

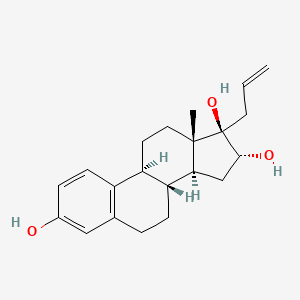

Structure

2D Structure

3D Structure

Properties

CAS No. |

26583-08-4 |

|---|---|

Molecular Formula |

C21H28O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-13-methyl-17-prop-2-enyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

InChI |

InChI=1S/C21H28O3/c1-3-9-21(24)19(23)12-18-17-6-4-13-11-14(22)5-7-15(13)16(17)8-10-20(18,21)2/h3,5,7,11,16-19,22-24H,1,4,6,8-10,12H2,2H3/t16-,17-,18+,19-,20+,21+/m1/s1 |

InChI Key |

KIJLZKRIPBDGFS-YQPXSLGVSA-N |

SMILES |

CC12CCC3C(C1CC(C2(CC=C)O)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(CC=C)O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2(CC=C)O)O)CCC4=C3C=CC(=C4)O |

Synonyms |

allylestriol |

Origin of Product |

United States |

Synthetic Chemistry and Analog Development for Research

Methodologies for Laboratory Synthesis of Allylestriol and its Stereoisomers

The laboratory synthesis of this compound, or 17α-allyl-estra-1,3,5(10)-triene-3,16α,17β-triol, typically involves multi-step sequences starting from readily available steroid precursors, such as estrone (B1671321). nih.govcaltech.edu The synthesis of the core steroid skeleton is a well-established field, with classic routes like the Torgov synthesis providing a foundational framework for producing the tetracyclic estraene system. caltech.edu

A common strategy for preparing this compound and its derivatives begins with estrone, which possesses the required A-ring aromaticity and a ketone at the C17 position. nih.govimmunotech.cz The synthesis focuses on the stereocontrolled introduction of the hydroxyl groups at C16 and C17, and the installation of the allyl group at C17.

Key transformations in a potential synthetic route can be summarized as follows:

Protection: The C3 phenolic hydroxyl group of an estrone derivative is often protected to prevent unwanted side reactions in subsequent steps.

Introduction of the 16α-hydroxyl group: This can be achieved through various methods, including electrophilic hydroxylation of an enolate intermediate derived from the C17-ketone.

Allylation at C17: The C17-ketone is converted into the 17β-hydroxy, 17α-allyl functionality. This is typically accomplished via nucleophilic addition of an allyl organometallic reagent, such as allylmagnesium bromide or allyllithium, to the C17-carbonyl. The stereochemical outcome of this addition is critical, with the reagent generally attacking from the less hindered α-face to yield the desired 17β-hydroxyl group. caltech.edu The reduction of the C17-ketone to a hydroxyl group must be stereoselective, as the 17β-epimer is significantly more potent than the 17α form. google.com Low-temperature conditions using reducing agents like borohydrides can favor the formation of the kinetic 17β-product. google.com

Deprotection: The final step involves the removal of any protecting groups to yield the target this compound.

The synthesis of specific stereoisomers requires precise control over the stereochemistry at each chiral center. For this compound, the key stereocenters are at C16 and C17. The synthesis of a complete library of stereoisomers can be a formidable challenge but is crucial for detailed pharmacological investigation. nih.gov Advanced strategies, such as fluorous mixture synthesis, have been developed to efficiently generate libraries of stereoisomers for other complex molecules, providing a potential template for future this compound research. nih.gov

| Synthetic Step | Typical Reagents & Conditions | Purpose | Key Challenge |

| Starting Material | Estrone or its derivatives | Provides the core tetracyclic steroid structure. nih.govcaltech.edu | Availability and cost. |

| A-Ring Modification | Alkylation, Sulfamoylation | Introduction of functional groups at C2 for analog synthesis. nih.gov | Regioselectivity of the reaction. |

| 17-Ketone Reduction | Sodium Borohydride (NaBH₄) at low temperature | Stereoselective formation of the 17β-hydroxyl group. google.com | Avoiding formation of the less active 17α-epimer. |

| 17α-Allylation | Allylmagnesium Bromide | Nucleophilic addition to the C17-ketone to install the allyl group and 17β-hydroxyl. caltech.edu | Controlling stereochemistry at C17. |

| Final Deprotection | Pyridinium chloride or other cleaving agents | Removal of protecting groups (e.g., methyl ether on C3). caltech.edu | Ensuring stability of the final product. |

Design and Synthesis of Structural Analogs for Mechanistic Probes

To investigate the biological targets and mechanisms of action of a compound like this compound, researchers design and synthesize structural analogs that function as chemical probes. mdpi.com These probes are modified versions of the parent molecule, incorporating specific features that allow for tracking, visualization, or interaction with biological systems without significantly altering the core pharmacological activity.

The design process involves identifying non-essential positions on the this compound scaffold where a modification or linker can be attached. For steroid hormones, positions on the A-ring or the C17 side chain are often considered. The modification can include:

Fluorophores: Attaching a fluorescent dye (e.g., Coumarin, BODIPY) allows the visualization of the molecule's localization within cells using fluorescence microscopy. mdpi.com

Affinity Labels: Incorporating a reactive group that can form a covalent bond with the biological target (e.g., a receptor protein), enabling target identification.

Biotin (B1667282) Tags: Adding a biotin molecule allows for the isolation and purification of the target protein-probe complex using streptavidin affinity chromatography.

The synthesis of these probes follows established organic chemistry principles. For example, the synthesis of a fluorescently-labeled analog might involve preparing the core this compound structure with a functional handle, such as an amine or carboxylic acid, which can then be coupled to a fluorescent dye. mdpi.com The synthesis of TAK779 analogs as chemical probes provides a relevant case study. In this work, researchers synthesized fluorescent versions by coupling the parent molecule to various dyes via a flexible linker, which is crucial to minimize interference with the molecule's binding to its target. mdpi.com

| Probe Type | Modification | Purpose | Example Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., BODIPY, Coumarin). mdpi.com | To visualize the subcellular localization of the compound. | Tracking this compound uptake and distribution in target cells via microscopy. |

| Affinity Probe | Incorporation of a chemically reactive group (e.g., photo-affinity label). | To covalently link to and identify the binding protein/receptor. | Identifying novel protein targets of this compound. |

| Biotinylated Probe | Covalent attachment of a biotin molecule. | To isolate the drug-receptor complex from cell lysates. | Pull-down assays to confirm binding interactions. |

Chemoenzymatic Approaches in this compound Synthesis Research

Chemoenzymatic synthesis integrates the precision of biological catalysts (enzymes) with the versatility of traditional organic chemistry. nih.govnih.gov This approach offers significant advantages for the synthesis of complex molecules like this compound, often providing improved efficiency, sustainability, and stereoselectivity compared to purely chemical routes. rochester.eduresearchgate.net

A key application of chemoenzymatic methods in steroid synthesis is the use of enzymes for highly selective C-H functionalization. rochester.edu For instance, engineered cytochrome P450 monooxygenases can catalyze the hydroxylation of specific, unactivated C-H bonds on a steroid scaffold with a level of regio- and stereoselectivity that is difficult to achieve with conventional chemical reagents. nih.govrochester.edu This could be applied to introduce the C16α-hydroxyl group onto an estrane (B1239764) precursor in a highly controlled manner.

Chemoenzymatic strategies can be employed in several ways:

Enzymatic resolution: Using an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers.

Enzymatic functionalization: Employing enzymes like hydrolases, oxidoreductases, or transferases to perform specific transformations on a synthetic intermediate. researchgate.net

One-pot sequential reactions: Combining chemical and enzymatic steps in a single reaction vessel to streamline the synthetic process and reduce waste. nih.gov

The development of chemoenzymatic routes for this compound could lead to more efficient and environmentally friendly production methods. By combining the strengths of chemical synthesis to build the core structure and enzymatic catalysis for precise modifications, researchers can access this compound and its analogs for further study. nih.gov

| Aspect | Purely Chemical Synthesis | Chemoenzymatic Synthesis |

| Selectivity | May require complex protecting group strategies to achieve regioselectivity and stereoselectivity. caltech.edu | Enzymes can offer exceptionally high regio- and stereoselectivity under mild conditions. rochester.eduresearchgate.net |

| Reaction Conditions | Often requires harsh conditions (e.g., extreme temperatures, strong acids/bases, toxic metals). caltech.edu | Typically proceeds in aqueous solutions at or near ambient temperature and neutral pH. nih.gov |

| Environmental Impact | Can generate significant amounts of chemical waste. | Generally considered a "greener" approach with biodegradable catalysts (enzymes). |

| Versatility | Highly versatile, with a vast toolbox of established reactions. | Limited by the availability and substrate scope of suitable enzymes, though protein engineering is expanding this. rochester.edu |

Molecular and Cellular Mechanisms of Action

Regulation of Gene Expression and Transcriptional Activity by Allylestriol

The canonical mechanism of action for this compound, like other steroid hormones, involves the direct regulation of gene expression. wikipedia.org This process begins when this compound diffuses into a target cell and binds to its cognate intracellular receptor, primarily the progesterone (B1679170) receptor (PR). nih.gov This binding event triggers the dissociation of heat shock proteins and induces a conformational change in the receptor, which then typically dimerizes. biology-pages.infonih.gov The activated receptor-ligand complex translocates into the nucleus. numberanalytics.com

Once in the nucleus, the complex acts as a transcription factor. biology-pages.info It binds to specific DNA sequences known as Hormone Response Elements (HREs) located in the promoter or enhancer regions of target genes. biology-pages.info The binding of the this compound-PR complex to an HRE allows for the recruitment of a suite of co-regulatory proteins, including coactivators or corepressors. nih.govnih.gov This assembly of proteins modulates the rate of transcription of the target gene by RNA polymerase, either increasing or decreasing the synthesis of messenger RNA (mRNA). wikipedia.orgkhanacademy.org Ultimately, this change in transcriptional activity leads to altered levels of the corresponding protein, which in turn mediates the physiological response. youtube.com For instance, studies on the effect of this compound on the development of the bursa of Fabricius in chicken embryos demonstrate a clear biological outcome resulting from altered gene expression programs that control cellular differentiation and organ development. researchgate.netresearchgate.net

Elucidation of Intracellular Signaling Cascades Modulated by this compound

The binding of this compound to its receptors initiates a series of molecular events known as intracellular signaling cascades or pathways. units.itwikipedia.org These cascades are the mechanisms by which the signal from the hormone is transmitted within the cell to produce a specific response. fiveable.me The nature of the cascade depends on whether the signaling is genomic or non-genomic.

In the genomic pathway , the signaling cascade is relatively direct. It proceeds from ligand-receptor binding to nuclear translocation, DNA binding, and the recruitment of the transcriptional machinery, ultimately resulting in a change in gene expression. numberanalytics.com The "cascade" in this context refers to the sequence of events leading to the synthesis of new proteins that execute the cellular function.

In non-genomic pathways , the signaling cascades are often more complex and involve a series of enzymatic activations. researchgate.net Activation of a membrane-bound receptor by a ligand can trigger associated G-proteins, leading to the production of second messengers like cyclic AMP (cAMP). units.it These second messengers then activate protein kinases, such as Protein Kinase A (PKA) or components of the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK). researchgate.netunits.it These kinases, in turn, phosphorylate various target proteins, including other enzymes and transcription factors, thereby rapidly altering cellular activity. nih.gov While specific cascades directly triggered by this compound are not fully elucidated, its action as a progestogen implies modulation of pathways known to be regulated by progesterone, which include MAPK/ERK and PI3K/Akt signaling in various cell types. nih.gov

Cellular Responses and Phenotypes in In Vitro Experimental Systems

The molecular actions of this compound translate into observable changes in cellular behavior and characteristics, known as cellular responses and phenotypes. These effects can be studied in in vitro experimental systems, which provide a controlled environment to investigate the direct impact of the compound on cells or tissues.

A key in vitro effect of this compound has been documented in studies using chicken embryos, where fertile eggs were treated with the compound. researchgate.net This system allows for the observation of developmental effects on embryonic tissues. Research has shown that this compound exerts a significant inhibitory effect on the development of the bursa of Fabricius, a primary lymphoid organ in birds responsible for B cell maturation. researchgate.netresearchgate.net Specifically, this compound was found to inhibit the differentiation of the bursal mesenchyme and interfere with the normal development of bursal follicles. researchgate.net This demonstrates that this compound can directly modulate fundamental cellular processes such as differentiation, leading to a distinct morphological phenotype.

| Experimental System | Observed Cellular Response/Phenotype | Reference Study |

|---|---|---|

| Chicken Embryo (Bursa of Fabricius) | Inhibition of bursal mesenchyme differentiation. | Soos et al., 1990 researchgate.net |

| Chicken Embryo (Bursa of Fabricius) | Inhibition of bursal follicular development. | Soos et al., 1990 researchgate.net |

| Chicken Embryo | Concentrations higher than 0.1% inhibited hatchability, indicating significant impact on embryonic development. | Oláh, I. Research Profile researchgate.net |

These findings highlight this compound's capacity to induce specific cellular phenotypes, primarily through its progestogenic activity that alters the gene expression programs governing cell differentiation and tissue development. researchgate.net

Pharmacological Investigations in Preclinical Models

Effects on Developmental Biology and Organogenesis in Avian Models

The avian embryo serves as a significant vertebrate model for investigating the influence of various compounds on developmental processes, including the formation of vital organs. nih.gov The accessibility of the avian embryo for experimental manipulation makes it a valuable tool for studying lymphoid organogenesis. nih.gov

The bursa of Fabricius is a primary lymphoid organ unique to birds, located as a sac-like diverticulum of the proctodeum. bsmiab.org This organ is fundamentally responsible for the development, proliferation, and differentiation of B lymphocytes, which are crucial components of the adaptive immune system. bsmiab.orgfrontiersin.orgresearchgate.net The development of the bursa itself is a complex process involving epithelial-mesenchymal interactions, where the epithelial anlage develops into follicles that are later colonized by hematopoietic cells to facilitate B cell maturation. frontiersin.orgadatbank.ro

Research in avian models, specifically the chicken, has demonstrated that the development of the bursa of Fabricius can be influenced by hormonal compounds. Studies have investigated the effects of the progestogen allylestriol on the development of this critical lymphoid organ. frontiersin.orgadatbank.ro These investigations show that this compound modulates the normal morphogenesis of the bursa, highlighting the organ's sensitivity to hormonal signals during embryonic development. adatbank.ro This contrasts with the effects of androgens like testosterone (B1683101), which can lead to the regression or compromised development of the bursa, a process known as chemical bursectomy. adatbank.rosemanticscholar.org

Table 1: Summary of Hormonal Effects on Bursa of Fabricius Development

| Compound | Compound Class | Observed Effect on Bursa of Fabricius | Reference |

|---|---|---|---|

| This compound | Progestogen | Modulates bursal development. | frontiersin.orgadatbank.ro |

| Testosterone | Androgen | Inhibits follicle formation, can cause bursal regression (chemical bursectomy). | adatbank.rosemanticscholar.org |

The structural integrity and proper development of the bursa of Fabricius are prerequisites for the successful maturation of B cells. nih.govfrontiersin.org This organ provides the specialized microenvironment necessary for B cell precursors to differentiate into immunocompetent B cells. frontiersin.orgsemanticscholar.org The process begins with the colonization of the bursal epithelial anlage by blood-borne hematopoietic cells, which induces the formation of lymphoid follicles where B cell differentiation occurs. nih.govfrontiersin.org

Given that this compound alters the morphogenesis of the bursa of Fabricius, it consequently has an impact on the differentiation and maturation pathways of immune cells housed within it. frontiersin.orgadatbank.ro By affecting the development of the primary site of B cell generation, this compound can interfere with the normal sequence of B cell maturation. The bursa's microenvironment is critical for these processes, and any disruption to its formation can alter the subsequent functional capacity of the humoral immune system. researchgate.netsemanticscholar.org While much of the foundational understanding of immune cell lineage commitment comes from mouse models, the avian system provides a unique model for B cell development due to the distinct role of the bursa. nih.gov

Modulation of Lymphoid Organ Morphogenesis (e.g., Bursa of Fabricius Development)

Studies on Hormone-Responsive Biological Systems (Mechanistic Focus)

The bursa of Fabricius is a hormone-responsive organ, with its growth and involution being influenced by steroid hormones. semanticscholar.org Research has shown an inverse relationship between bursal growth and the growth of the adrenal glands and testes. semanticscholar.org The mechanism of action of compounds like this compound on the bursa is rooted in its hormonal activity as a progestogen. adatbank.ro

The development of the bursa involves a complex cascade of signaling molecules and growth factors associated with epithelial-mesenchymal interactions. adatbank.ro Hormones can interfere with this molecular cascade. For instance, testosterone has been shown to inhibit the differentiation of bursal-dependent stem cell precursors, which prevents the formation of follicles and leads to the vacuolization and degeneration of the epithelium. adatbank.ro this compound, as a progestogenic steroid, also interacts with this hormone-sensitive system, thereby modulating its development. adatbank.ro The study of such hormonal effects provides insight into the fundamental signaling pathways that regulate the organogenesis of primary lymphoid organs.

Exploratory Mechanistic Studies in In Vivo Animal Models

The chicken embryo stands out as an exceptional in vivo animal model for monitoring hematopoietic stem cell differentiation during lymphoid organogenesis. nih.gov Exploratory mechanistic studies using this model have focused on understanding the cellular and molecular events that govern the formation of the bursa of Fabricius.

The mechanism by which hormones modulate bursal development involves interference with the epithelial-mesenchymal interaction. adatbank.ro It is theorized that the survival and differentiation of the bursal epithelium require stimulation from the mesenchyme and from blood-borne precursors. adatbank.ro When hormonal compounds like testosterone are introduced, they can inhibit the differentiation of these precursors, which in turn halts the induction of epithelial bud formation, ultimately leading to the absence of follicle development. adatbank.ro Studies on this compound in this in vivo model indicate that its progestogenic properties allow it to act on these developmental pathways, thereby altering the final structure of the organ. frontiersin.orgadatbank.ro These in vivo studies are crucial for understanding the fundamental biological processes and how they can be modulated by external hormonal agents.

Metabolism and Biotransformation in Research Settings

Identification and Characterization of Metabolites In Vitro

The initial step in understanding the metabolic fate of a compound like allylestriol involves in vitro studies, which are conducted in a controlled laboratory setting outside of a living organism. These studies are fundamental for identifying the primary metabolites that are formed. youtube.com

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique frequently employed for the detection and characterization of metabolites. youtube.comnih.gov This method allows for the separation of individual compounds from a complex mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. youtube.commdpi.com In vitro systems, such as human liver microsomes, are commonly used because they contain a high concentration of drug-metabolizing enzymes. nih.govnih.gov

Research has shown that in vitro incubations of compounds with liver fractions can lead to the formation of various oxidative metabolites. mdpi.com For instance, studies on other compounds have successfully identified hydroxylated metabolites, which result from the addition of an oxygen atom, a common metabolic reaction. mdpi.com Additionally, Phase II conjugation reactions, where a molecule is attached to the parent compound or its Phase I metabolite, can also be observed. These can include the formation of glucuronide and sulfate (B86663) conjugates. mdpi.com The characterization process involves a detailed analysis of the mass spectral data to determine the molecular weight and elemental composition of the metabolites. youtube.com

Table 1: Common Types of Metabolites Identified In Vitro

| Metabolite Type | Description | Common Analytical Finding |

|---|---|---|

| Oxidative Metabolites | Result from the addition of oxygen atoms (e.g., hydroxylation). | Increase in molecular weight corresponding to one or more oxygen atoms. |

| Glucuronide Conjugates | Formed by the attachment of glucuronic acid. | Dominated by characteristic peaks from the glucuronide moiety in MS/MS spectra. mdpi.com |

| Sulfate Conjugates | Formed by the attachment of a sulfonate group. | Presence of characteristic ions corresponding to the sulfate group in MS/MS spectra. mdpi.com |

Enzymatic Pathways of Biotransformation (e.g., Role of Cytochrome P450 Isozymes)

The biotransformation of many foreign compounds (xenobiotics), including synthetic steroids, is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govuv.es These enzymes are heme-containing monooxygenases, predominantly found in the liver, that catalyze a variety of oxidative reactions. nih.gov

The CYP450 system is the major player in Phase I metabolism, which introduces or exposes functional groups on the parent compound, typically making it more water-soluble. derangedphysiology.comchemisgroup.us There are numerous CYP isozymes, but a few are responsible for the metabolism of the majority of drugs. uv.es Notably, the CYP3A4 isozyme is a major form in the adult human liver and is involved in the metabolism of a large proportion of drugs. chemisgroup.us

To identify the specific CYP isozymes involved in the metabolism of a compound like this compound, researchers often use a panel of human recombinant CYP450 enzymes. nih.gov By incubating the compound with individual, expressed isozymes, it is possible to determine which ones are capable of metabolizing it. Chemical inhibitors of specific CYP isozymes can also be used in liver microsome incubations to see which inhibitor blocks the formation of a particular metabolite. nih.gov For many compounds, studies have shown that their metabolism is mainly catalyzed by a specific enzyme, such as CYP3A4. nih.gov

Table 2: Key Cytochrome P450 Isozymes in Drug Metabolism

| Isozyme | Significance |

|---|---|

| CYP3A4 | A major isozyme in the human liver, responsible for the metabolism of a large number of drugs. chemisgroup.us |

| CYP2D6 | Another important isozyme involved in the metabolism of many clinically used drugs. |

| CYP2C9 | Plays a significant role in the metabolism of various drugs. |

| CYP1A2 | Involved in the metabolism of several drugs and procarcinogens. |

| CYP2E1 | Known for its role in the metabolism of small-molecule compounds, including ethanol. |

Metabolic Profiling in Experimental Biological Matrices

The process typically involves the extraction of metabolites from the biological sample, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govlcms.cz Untargeted metabolomics aims to measure as many metabolites as possible in a sample to get a broad overview of the metabolic changes. lcms.cz

In research settings, metabolic profiling can be used to compare the metabolic fingerprints of control samples versus those treated with the compound of interest. nih.gov This can reveal not only the direct metabolites of the compound but also its effects on endogenous metabolic pathways. mdpi.com For example, studies have used metabolic profiling to identify a wide range of metabolites, including amino acids, lipids, and carbohydrates, that are altered following a specific intervention. frontiersin.org The data obtained from these studies are often complex and require sophisticated data analysis tools to identify significant changes and potential biomarkers. mdpi.comnih.gov

Table 3: Common Biological Matrices in Metabolic Profiling

| Biological Matrix | Advantages |

|---|---|

| Plasma/Serum | Easily accessible and provides a systemic view of metabolism. mdpi.com |

| Urine | Non-invasive collection and useful for identifying excretory metabolites. mdpi.comlcms.cz |

| Liver Tissue | Provides direct insight into the primary site of drug metabolism. frontiersin.org |

| Feces | Important for assessing the role of gut microbiota and biliary excretion. |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of estrogens is dictated by specific structural motifs that facilitate high-affinity binding to estrogen receptors (ERα and ERβ). The analysis of a wide range of estrogenic compounds has led to the identification of several critical features, which are present in the allylestriol structure. acs.orgnih.gov

Key pharmacophoric features for estrogen receptor binding include:

Phenolic A-Ring : The presence of a phenolic hydroxyl group at the C-3 position is a primary requirement for binding to the estrogen receptor. nih.govuomustansiriyah.edu.iq This group acts as a crucial hydrogen bond donor, mimicking the function of the natural hormone estradiol. nih.gov

Hydrophobic Core : The rigid, polycyclic steroid nucleus provides a necessary hydrophobic scaffold that fits within the lipophilic ligand-binding pocket of the estrogen receptor. nih.gov

17β-Hydroxyl Group : A hydrogen bond donor, typically a hydroxyl group, at the C-17 position is essential. The distance between the C-3 hydroxyl and the C-17 hydroxyl is a critical determinant for high-affinity binding. nih.gov

Substituents on the Steroid Core : While most substitutions on the aromatic A-ring tend to decrease binding affinity, modifications on the C and D rings can be tolerated. uomustansiriyah.edu.iq The 16α-hydroxyl group on this compound, for instance, is a feature it shares with the natural estrogen estriol.

17α-Substitution : The placement of a small alkyl group at the 17α-position, such as the ethinyl group in ethinylestradiol, is known to hinder hepatic metabolism, thereby increasing the oral bioavailability and potency of the compound. youtube.com In this compound, the 17α-allyl group serves a similar purpose, enhancing its resistance to metabolic inactivation. youtube.com

Table 1: Key Structural Features of this compound and Their Role in Biological Activity

| Structural Feature | Description | Inferred Functional Role in this compound | Reference |

|---|---|---|---|

| Phenolic A-Ring with 3-OH Group | Aromatic ring with a hydroxyl group at carbon 3. | Essential for ER binding; acts as a hydrogen bond donor. | nih.govuomustansiriyah.edu.iq |

| Steroid Nucleus | The core four-ring (estrane) structure. | Provides the hydrophobic scaffold for interaction with the ER ligand-binding pocket. | nih.gov |

| 16α-Hydroxyl Group | A hydroxyl group at carbon 16 in the alpha configuration. | Modulates binding affinity and metabolic profile, similar to estriol. | ontosight.ai |

| 17β-Hydroxyl Group | A hydroxyl group at carbon 17 in the beta configuration. | Acts as a key hydrogen bond donor for ER binding. | nih.gov |

| 17α-Allyl Group | An allyl (–CH₂–CH=CH₂) substituent at carbon 17 in the alpha configuration. | Increases resistance to first-pass metabolism, enhancing oral activity and duration of action. | youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com For estrogens, QSAR models are frequently developed to predict the binding affinity for ERα and ERβ based on a set of calculated molecular descriptors. researchgate.netnih.gov

Although a specific QSAR model for this compound has not been published, the methodology used for other estrogenic compounds is directly applicable. The process involves:

Data Set Assembly : A training set of diverse estrogenic compounds (including natural estrogens, synthetic derivatives, and xenoestrogens) with experimentally determined binding affinities (e.g., Relative Binding Affinity or IC50 values) is compiled. oup.commdpi.com

Descriptor Calculation : For each molecule in the set, a large number of numerical descriptors are calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA). oup.commdpi.com

Model Generation : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. mdpi.comresearchgate.net

Validation : The model's predictive power is rigorously tested using cross-validation techniques and an external test set of compounds not used in the model's creation. nih.gov

A QSAR model incorporating this compound would likely identify descriptors related to hydrophobicity, hydrogen bonding capacity, and molecular shape as being critical for predicting estrogen receptor affinity.

Table 2: Representative Molecular Descriptors for a Hypothetical Estrogen QSAR Model

| Descriptor Class | Example Descriptor | Potential Relevance to this compound's Activity | Reference |

|---|---|---|---|

| Electronic | Partial charges on atoms (e.g., phenolic oxygen) | Quantifies the strength of hydrogen bonding interactions. | u-tokyo.ac.jp |

| Steric/Topological | Molar Refractivity (MR), Molecular Shape Indices | Describes the size and shape of the molecule, crucial for fitting into the ER binding pocket. | u-tokyo.ac.jp |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Represents the overall lipophilicity of the molecule, important for hydrophobic interactions. | nih.gov |

| 3D-QSAR Fields (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Maps the 3D spatial regions where steric bulk or specific charge distributions enhance or diminish activity. | oup.com |

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing the interaction between a ligand and its protein target at an atomic level. nih.gov Given that this compound's primary targets are the estrogen receptors, these methods can be used to predict its binding mode and the stability of the resulting complex. ontosight.ai

The typical simulation workflow would be:

Molecular Docking : The 3D structure of this compound is computationally placed (docked) into the ligand-binding pocket of the crystal structure of ERα or ERβ. This process generates multiple possible binding poses, which are scored based on predicted binding energy. nih.gov

Molecular Dynamics (MD) Simulation : The most favorable docked complex is then subjected to an MD simulation. nih.gov This involves simulating the movements of all atoms in the ligand-protein complex over time (from nanoseconds to microseconds), providing insights into the stability of the binding and the specific interactions that maintain it. biorxiv.org

Based on docking studies of other estrogens, this compound would be predicted to form key hydrogen bonds between its 3-OH and 17β-OH groups and specific amino acid residues in the ER binding pocket, such as Glu353, Arg394, and His524. acs.org The steroid core and the allyl group would engage in hydrophobic interactions with surrounding nonpolar residues. MD simulations would further reveal the dynamic stability of these interactions and the conformational changes induced in the receptor upon binding. nih.gov

Table 3: Predicted Interactions between this compound and Estrogen Receptor (ERα) Binding Site

| This compound Feature | Type of Interaction | Potential Interacting ERα Residue(s) | Reference |

|---|---|---|---|

| 3-Hydroxyl Group | Hydrogen Bond | Glutamic Acid (Glu353), Arginine (Arg394) | acs.org |

| 17β-Hydroxyl Group | Hydrogen Bond | Histidine (His524) | acs.org |

| Steroid Core (A, B, C, D rings) | Hydrophobic/Van der Waals | Leucine (Leu346, Leu384, Leu525), Phenylalanine (Phe404), Alanine (Ala350) | acs.org |

| 17α-Allyl Group | Hydrophobic/Van der Waals | Leucine (Leu525), Methionine (Met421) | acs.org |

In Silico Prediction of Target Selectivity and Off-Target Interactions

In silico methods are increasingly used in the early stages of drug development to predict a compound's selectivity for its intended target over other related proteins, and to identify potential unintended interactions (off-targets) that could lead to adverse effects. researchgate.net

Target Selectivity : this compound must bind to estrogen receptors to exert its effects. However, the human body has two main subtypes, ERα and ERβ, which have different tissue distributions and can mediate different physiological effects. Computational methods like proteochemometric (PCM) modeling or even comparative docking and MD simulations can be used to predict the binding affinity of this compound for ERα versus ERβ. oup.com Subtle differences in the amino acid composition of the binding pockets of ERα and ERβ can be exploited to design ligands with greater selectivity for one subtype over the other.

Off-Target Interactions : Predicting interactions with unrelated proteins is crucial for safety assessment. This can be done using various computational approaches, including machine learning models trained on large databases of known drug-target interactions or by screening the compound against a panel of 3D protein structures. nih.gov For synthetic estrogens, a known off-target of concern is the hERG potassium channel, as its blockade can lead to cardiotoxicity. mdpi.com In silico models could be employed to assess the likelihood of this compound interacting with hERG or other safety-relevant off-targets, guiding further experimental testing.

Table 4: Computational Approaches for Predicting this compound's Selectivity and Off-Target Profile

| Prediction Goal | Computational Method | Description | Reference |

|---|---|---|---|

| ERα vs. ERβ Selectivity | Comparative Molecular Docking/MD | Docking this compound into both ERα and ERβ structures and comparing binding energies and interaction stability. | nih.gov |

| ERα vs. ERβ Selectivity | Proteochemometric (PCM) Modeling | A machine learning model trained on bioactivity data for multiple ligands against multiple targets (e.g., ERα and ERβ) to predict selectivity. | oup.com |

| Off-Target Prediction | Ligand-Based Similarity Searching | Comparing the structure of this compound to known ligands of various off-targets (e.g., hERG blockers). | nih.gov |

| Off-Target Prediction | Reverse Docking/Network-Based Inference | Screening this compound against a large library of protein structures or using network models to predict potential unintended binding partners. | nih.gov |

Advanced Analytical Methodologies for Research

Chromatographic and Spectrometric Techniques for Detection and Quantification (e.g., High-Performance Liquid Chromatography-Mass Spectrometry)

The quantitative analysis of steroid hormones, including synthetic estrogens like allylestriol, increasingly relies on the coupling of liquid chromatography with mass spectrometry (LC-MS). nih.gov High-performance liquid chromatography (HPLC) and its more recent evolution, ultra-high-performance liquid chromatography (UHPLC), provide the robust separation capabilities necessary to isolate specific analytes from intricate sample mixtures. plos.org When combined with mass spectrometry, these techniques offer exceptional sensitivity and specificity, making them the methods of choice for steroid analysis. researchgate.net

UHPLC, in particular, utilizes columns with small particle sizes (typically below 3 µm) and operates at very high pressures. helsinki.fi This results in significantly shorter analysis times, superior separation efficiency, and enhanced resolution, which are highly advantageous for steroid analysis. helsinki.fi For the detection of steroids, UHPLC is almost invariably paired with tandem mass spectrometry (MS/MS), such as a triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometer. researchgate.nethelsinki.fi This combination, known as UHPLC-MS/MS, allows for both targeted quantification and untargeted metabolomics studies. helsinki.fi

The general workflow for analyzing this compound in a research sample (e.g., plasma) would involve:

Sample Preparation: To remove interfering substances like proteins and lipids, a sample preparation step is crucial. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). helsinki.fi

Chromatographic Separation: The prepared extract is injected into the HPLC or UHPLC system. A reversed-phase C18 column is often used, with a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, to elute the compounds. researchgate.net

Ionization and Mass Spectrometric Detection: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for steroid analysis. nih.gov The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z), providing structural confirmation and quantification. researchgate.net

In some cases, derivatization of the steroid molecule is performed prior to LC-MS analysis to improve ionization efficiency and, consequently, detection sensitivity. nih.gov Reagents such as dansyl chloride or 4-(Dimethylamino)benzoyl chloride (DMABC) can be used to introduce a readily ionizable group to the this compound molecule.

| Parameter | Typical Setting |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, <2 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 - 1.0 mL/min helsinki.fi |

| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) or QTOF |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Immunoassays and Receptor Binding Assays for Research Applications

Beyond spectrometric methods, immunoassays and receptor binding assays are fundamental tools in research for studying the biological interactions of compounds like this compound. abyntek.commerckmillipore.com These assays are used to quantify the compound or assess its ability to interact with specific biological targets, such as estrogen receptors.

Immunoassays Immunoassays are biochemical tests that measure the presence or concentration of a molecule through the use of an antibody or antigen. promega.de Common formats include the enzyme-linked immunosorbent assay (ELISA) and the radioimmunoassay (RIA). abyntek.comfuture-diagnostics.com

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used plate-based assay technique. nih.gov For this compound detection, a competitive ELISA would typically be employed. In this format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody sites (usually coated on a microplate). The amount of signal generated by the enzyme's substrate is inversely proportional to the concentration of this compound in the sample. promega.de

Radioimmunoassay (RIA): RIA is a highly sensitive technique that uses a radioactive isotope as a label. abyntek.com Similar to a competitive ELISA, an RIA for this compound would involve competition between radiolabeled this compound and unlabeled this compound (from the sample) for binding to specific antibodies. promega.de After separation of the antibody-bound and free fractions, the amount of radioactivity is measured, which is inversely correlated with the concentration of the unlabeled analyte in the sample. tandfonline.comresearchgate.net

Receptor Binding Assays These assays are designed to determine the ability of a test compound to bind to a specific receptor. oecd.org For this compound, research would focus on its binding affinity for estrogen receptors (ER), such as ERα and ERβ. bmbreports.org A common approach is a competitive binding assay where the test compound (this compound) competes with a radiolabeled or fluorescently-labeled ligand (e.g., ³H-17β-estradiol or a fluorescent estrogen analogue) that has a known high affinity for the receptor. epa.govamherst.edu The assay measures the displacement of the labeled ligand by increasing concentrations of the test compound. epa.gov From this data, the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50) can be determined, providing a measure of its relative binding affinity. epa.gov

| Component | Function |

|---|---|

| Estrogen Receptor (ERα or ERβ) | The biological target of interest. |

| Labeled Ligand (e.g., ³H-17β-estradiol) | A ligand with known high affinity for the receptor, used as a tracer. |

| This compound (Test Compound) | The unlabeled compound whose binding affinity is being tested. |

| Incubation | All components are mixed and allowed to reach binding equilibrium. |

| Separation | Receptor-bound labeled ligand is separated from free labeled ligand (e.g., via filtration). nih.gov |

| Detection | The signal (e.g., radioactivity) from the receptor-bound fraction is measured. |

| Result | A lower signal indicates stronger competition and higher binding affinity of this compound. |

Method Validation for Research Applications (Specificity, Sensitivity, and Accuracy in Research Samples)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For research applications involving the measurement of this compound, key validation parameters include specificity, sensitivity, and accuracy. scielo.br

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample, such as endogenous compounds, metabolites, or matrix components. europa.eu For an HPLC-MS method, specificity is demonstrated by showing that the analyte's chromatographic peak is free from interfering peaks at the same retention time and m/z transition. researchgate.net For immunoassays or receptor binding assays, it involves testing for cross-reactivity with structurally related compounds to ensure the signal is specific to the analyte of interest. mdpi.com

Sensitivity: The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For steroid analysis using UHPLC-MS/MS, LODs in the low pg/mL range can often be achieved. nih.gov

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the method. europa.eu It is often assessed using spike and recovery experiments, where known amounts of this compound are added (spiked) into a blank matrix (e.g., plasma from an untreated subject). The samples are then analyzed, and the percentage of the spiked amount that is measured (recovered) by the assay is calculated. An acceptable recovery range (e.g., 80-120%) indicates good accuracy. europa.eu

| Parameter | Objective | Typical Assessment Method |

|---|---|---|

| Specificity | To ensure the signal measured is only from this compound. | Analysis of blank matrix, matrix spiked with potentially interfering compounds, and comparison of chromatographic peaks and mass spectra. researchgate.net |

| Sensitivity | To determine the lowest concentration of this compound that can be reliably measured. | Calculation of Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on signal-to-noise ratios or standard deviation of the response. nih.gov |

| Accuracy | To determine how close the measured value is to the true value. | Spike-recovery experiments at multiple concentration levels across the analytical range. europa.eu |

Emerging Research Areas and Methodological Advancements in Allylestriol Research

The synthetic progestogen Allylestriol continues to be a subject of scientific inquiry, particularly concerning its mechanisms of action and potential biological effects. While initial research has provided foundational knowledge, the advent of sophisticated molecular and cellular analysis techniques opens new avenues for a more profound understanding of this compound. This section explores emerging research areas and methodological advancements that could significantly contribute to elucidating the precise molecular and cellular impacts of this compound.

Q & A

Q. What are the primary mechanisms by which allylestriol enhances endometrial receptivity in assisted reproductive technology (ART) studies?

this compound improves endometrial receptivity through progesterone receptor modulation, promoting decidualization and vascularization. Key experimental approaches include:

- Gene expression analysis : Quantifying biomarkers like HOXA10 and integrin-β3 via qPCR or immunohistochemistry to assess endometrial maturation .

- Comparative studies : Using dydrogesterone as a control to evaluate differences in biochemical pregnancy rates and implantation success .

- Histological evaluation : Assessing endometrial thickness and glandular development in animal or in vitro models .

Q. What experimental protocols are recommended for evaluating this compound's efficacy in preclinical studies?

Standardized protocols should include:

- Dosage and administration : Typical ranges are 5–20 mg/day orally, adjusted based on species-specific pharmacokinetics .

- Control groups : Use placebo and active comparators (e.g., dydrogesterone) to validate results .

- Endpoint measurements : Biochemical pregnancy rates, endometrial thickness, and hormonal profiles (estradiol, progesterone) .

Table 1 : Key Parameters for Preclinical this compound Studies

| Parameter | Specification | Measurement Method | Reference |

|---|---|---|---|

| Dosage | 5–20 mg/day | Oral administration | |

| Endometrial Thickness | ≥8 mm | Transvaginal ultrasound | |

| Biomarker Analysis | HOXA10, integrin-β3 | qPCR/Immunohistochemistry |

Q. How should researchers ensure reproducibility in this compound pharmacokinetic studies?

- Documentation : Specify purity, storage conditions, and supplier details for this compound and metabolites .

- Sampling intervals : Frequent blood/tissue sampling (e.g., 0, 1, 4, 24 hours post-administration) to capture absorption peaks .

- Analytical validation : Use HPLC-MS with internal standards (e.g., deuterated analogs) to minimize variability .

Advanced Research Questions

Q. How can researchers address contradictions in this compound's reported efficacy across different ART studies?

Contradictions often arise from population heterogeneity or dosing variability. Methodological solutions include:

- Subgroup analysis : Stratify participants by age, BMI, or ovarian reserve to identify responsive cohorts .

- Dose-response trials : Test incremental doses (5–30 mg/day) to establish optimal therapeutic windows .

- Meta-analysis : Pool data from studies using fixed-effects models to resolve outcome discrepancies .

Q. What methodological approaches optimize the detection of this compound's interactions with estrogen receptors?

- Competitive binding assays : Use radiolabeled estradiol (e.g., ³H-estradiol) to measure receptor affinity .

- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify estrogen-responsive genes altered by this compound .

- Co-administration studies : Combine with selective estrogen receptor modulators (SERMs) to assess antagonistic/synergistic effects .

Q. How can researchers reconcile conflicting data on this compound's pharmacokinetic variability in obese versus non-obese populations?

- Population pharmacokinetic modeling : Incorporate covariates like body fat percentage and hepatic enzyme activity .

- In vitro hepatocyte assays : Test this compound metabolism under simulated obese conditions (e.g., high lipid media) .

- Sensitivity analysis : Use Monte Carlo simulations to quantify obesity-related parameter uncertainty .

Table 2 : Strategies for Resolving Pharmacokinetic Contradictions

| Issue | Method | Outcome Metric | Reference |

|---|---|---|---|

| Obesity-related variability | Population PK modeling | Clearance (CL), Volume (Vd) | |

| Enzyme polymorphism effects | Genotype-stratified analysis | Metabolite-to-parent ratio |

Q. What advanced statistical methods are suitable for analyzing multi-omics data in this compound studies?

- Pathway enrichment analysis : Tools like DAVID or Metascape to link transcriptomic changes to receptivity pathways .

- Machine learning : Train classifiers (e.g., random forests) on proteomic data to predict treatment response .

- Network pharmacology : Integrate omics data with protein interaction networks to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.